molecular formula C7H15NO2 B2987680 2-(Tetrahydro-pyran-2-yloxy)-ethylamine CAS No. 2201-20-9

2-(Tetrahydro-pyran-2-yloxy)-ethylamine

Cat. No. B2987680
CAS RN: 2201-20-9
M. Wt: 145.202
InChI Key: GUHZIGLRPPALBJ-UHFFFAOYSA-N
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Description

“2-(Tetrahydro-pyran-2-yloxy)-ethylamine” is a polyethylene glycol (PEG)-based PROTAC linker that can be used in the synthesis of a series of PROTACs . Its IUPAC name is 2-(oxan-2-yloxy)ethanol .


Molecular Structure Analysis

The molecular formula of “2-(Tetrahydro-pyran-2-yloxy)-ethylamine” is C7H14O3 . The InChI string is InChI=1S/C7H14O3/c8-4-6-10-7-3-1-2-5-9-7/h7-8H,1-6H2 . The SMILES string is OCCOC1CCCCO1 .


Physical And Chemical Properties Analysis

The compound has a boiling point of 95°C at 22 mmHg . Its density is 1.077 g/mL at 20°C . It is soluble in acetone, slightly soluble in chloroform, dichloromethane, and ethyl acetate .

Scientific Research Applications

Synthesis and Structure

The synthesis and structural analysis of compounds related to "2-(Tetrahydro-pyran-2-yloxy)-ethylamine" have been a subject of interest due to their unique properties and potential applications. For example, Brbot-Šaranović et al. (2001) reported the synthesis and structure of two isomeric enaminones, highlighting the role of tautomerism in their structure. This study demonstrates the complexity and versatility of such compounds, which can exist in various tautomeric forms due to their cyclic and side chain parts, further characterized by strong intramolecular hydrogen bonds (Brbot-Šaranović et al., 2001).

Chemical Synthesis Applications

In another study, Zaware et al. (2011) focused on the diversity-oriented synthesis of a library of substituted tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry. This approach provides rapid access to structurally diverse compounds for potential screening against various biological targets, demonstrating the utility of "2-(Tetrahydro-pyran-2-yloxy)-ethylamine" related structures in medicinal chemistry and drug discovery (Zaware et al., 2011).

Reactivity and Synthetic Utility

The reactivity and synthetic utility of these compounds are also notable. Pretto et al. (2019) presented a chemoselective synthesis method for producing 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines from cyclic β-alkoxyvinyl α-ketoester, showcasing the versatility of "2-(Tetrahydro-pyran-2-yloxy)-ethylamine" related structures in synthesizing complex heterocyclic compounds with moderate to good yields (Pretto et al., 2019).

Industrial Scale Synthesis

On an industrial scale, the synthesis and optimization of related compounds have been explored for their potential applications in fine chemicals and pharmaceuticals. Donners et al. (2002) described the two-step synthesis and scale-up of (2S)-2-(tetrahydropyran-2-yloxy)propane-1-ol, showcasing the potential for large-scale production and application of such compounds (Donners et al., 2002).

Future Directions

The future directions for “2-(Tetrahydro-pyran-2-yloxy)-ethylamine” are not detailed in the available resources. Given its role as a PROTAC linker, it may continue to be used in the development of new PROTACs .

properties

IUPAC Name

2-(oxan-2-yloxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHZIGLRPPALBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tetrahydro-pyran-2-yloxy)-ethylamine

Synthesis routes and methods

Procedure details

A solution of 35 g of tetrahydropyran-2-yloxy acetonitrile in 100 ml of ether is added dropwise to a slurry of 10 g of lithium aluminum hydride in 300 ml of ether and 100 ml of tetrahydrofuran. The slurry is refluxed for 210 minutes, cooled, and 25 ml of sat. potassium carbonate solution is added at a rate that maintains gentle reflux. After 90 minutes the slurry is filtered and the solid is washed with ether. The filtrate is evaporated in vacuo and distilled to give 33.6 g of 2-(tetrahydropyran-2-yloxy)ethylamine, boiling point 41.5°-46°C at 0.5-0.8 mm.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

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